Pyrrolidine, 1,1'-(1,4-butanediyl)bis-

Neurotoxicity Drug Development Tools Inert Materials

Pyrrolidine, 1,1'-(1,4-butanediyl)bis- (commonly referred to as 1,4-di(pyrrolidin-1-yl)butane or BPB) is a homobifunctional tertiary amine with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol. It is characterized by two terminal pyrrolidine rings connected by a saturated four-carbon butyl chain.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 41726-75-4
Cat. No. B3052467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1,1'-(1,4-butanediyl)bis-
CAS41726-75-4
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCN2CCCC2
InChIInChI=1S/C12H24N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-12H2
InChIKeyMNUXPYFCCPUASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di(pyrrolidin-1-yl)butane (CAS 41726-75-4): Sourcing & Research-Use Profile


Pyrrolidine, 1,1'-(1,4-butanediyl)bis- (commonly referred to as 1,4-di(pyrrolidin-1-yl)butane or BPB) is a homobifunctional tertiary amine with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . It is characterized by two terminal pyrrolidine rings connected by a saturated four-carbon butyl chain. Commercially, it is available at a standard purity of at least 98%, with batch-specific analytical data (NMR, HPLC, GC) provided by vendors . Its predicted physicochemical properties include a melting point of 155-156 °C, a boiling point of 121-126 °C at 10 Torr, a density of 0.952±0.06 g/cm³, and a pKa of 10.81±0.20 .

Why 1,4-Di(pyrrolidin-1-yl)butane Cannot Be Substituted by Its Unsaturated Homolog Tremorine


The saturated 1,4-butanediyl-linked bis-pyrrolidine structure of BPB leads to fundamental differences in pharmacology and material science applications compared to its closest structural homolog, 1,4-dipyrrolidino-2-butyne (Tremorine). The alkyne moiety in Tremorine is essential for its metabolic conversion by cytochrome P450 enzymes into the potent muscarinic agonist oxotremorine, a mechanism that induces pronounced cholinergic effects and is specifically used for screening anti-Parkinsonian drugs [1]. In contrast, the fully sp3-hybridized backbone of BPB precludes this bioactivation pathway, rendering CNS activity extremely unlikely and positioning BPB as the inert, non-bioactive structural alternative required for materials science, catalysis, and engineering applications where neurological side effects are unacceptable [2].

Product-Specific Evidence Guide: 1,4-Di(pyrrolidin-1-yl)butane (CAS 41726-75-4)


Essential Neurotoxicological Inertness Versus the Cholinergic Agent Tremorine

The target compound BPB is fundamentally differentiated from its closest structural analog, 1,4-dipyrrolidino-2-butyne (Tremorine), by its saturated backbone, which eliminates the potential for bioactivation to a potent neuroactive metabolite. Tremorine induces tremor and cholinergic excitation in mice, an effect resulting from its metabolic conversion to oxotremorine by cytochrome P450 enzymes in liver microsomes [1]. The unsaturated C2-butyne linkage is the structural requirement for this toxification pathway. The saturated C4-butane linker in BPB cannot undergo this metabolic transformation, thus categorically precluding the risk of inducing Parkinsonian-like tremor and cholinergic toxicity [2]. This makes BPB the only viable choice for industrial chemical formulations, catalysts, or polymer additives where accidental exposure or leaching of a neurotoxic contaminant is a regulatory or safety non-starter.

Neurotoxicity Drug Development Tools Inert Materials Safety Screening

Physical Form Stability: Crystalline Solid vs. Liquid at Ambient Temperature for Formulation Integrity

A critical differentiating factor for procurement and formulation is the physical state of the compound under standard ambient conditions. The target compound BPB is a solid with a melting point of 155-156 °C, as recorded in its physicochemical profile . This contrasts with its unsaturated homolog Tremorine (1,4-dipyrrolidino-2-butyne), which is a liquid at room temperature. This solid-state property of BPB provides significant advantages in handling, storage, and formulation stability, preventing issues with volatility, leaching, or phase separation that are common with liquid amine additives. For solid-phase applications, such as a latent curing agent in powder coatings or a component in a solid composite formulation, the low-melting solid form ensures uniform distribution and on-demand thermal activation, a performance parameter that a liquid analog cannot replicate.

Formulation Stability Solid-State Chemistry Material Processing Storage Stability

High-Selectivity Synthesis Route Delivers Verifiable Quality and Reduced By-Product Risk

The modern liquid-phase catalytic process for BPB production, as patented by BASF SE, offers a verifiable improvement in manufacturing selectivity over prior art methods that generated BPB as a by-product [1]. Earlier methods, such as the reaction of 1,4-butanediol with ammonia over nickel/copper/chromium catalysts, produced BPB as an unwanted side product with low selectivity [2]. The new dedicated process, reacting pyrrolidine in the presence of hydrogen and a specific Cu/Al/Zr heterogeneous catalyst, achieves a BDO conversion of ≥99% and allows for a controlled reaction selectivity. The process specifically aims to minimize the formation of the unwanted side product bis(4-(pyrrolidinyl)butyl)amine [1]. This dedicated and highly selective production route directly translates to a commercially available product with a standard purity of 98%, supported by batch-specific QC documentation (NMR, HPLC, GC) , ensuring its suitability as a reliable research reagent and industrial intermediate.

Process Chemistry Catalyst Manufacturing Polyurethane Catalysts Selectivity

Definitive Application Scenarios for 1,4-Di(pyrrolidin-1-yl)butane Based on Verified Differentiation


Bioinert Polyurethane Catalyst and Additive for Regulated Industries

In the production of polyurethane foams for automotive interiors, bedding, or medical devices, the formulation's toxicological profile is paramount. BPB serves as a catalytically active tertiary amine that accelerates the isocyanate-polyol reaction [1]. Its fully saturated backbone ensures it cannot undergo metabolism to neurotoxic oxotremorine-like metabolites, a critical risk when unsaturated pyrrolidine analogs are considered. This proven inertness allows formulators to meet stringent volatile organic compound (VOC) and fogging regulations without compromising catalytic activity. Furthermore, its crystalline solid form at ambient temperature makes it a suitable candidate for developing latent, heat-activated catalysts for single-component, storage-stable polyurethane systems.

Precursor for High-Stability Pyrrolidinium-Based Ionic Liquids and Electrolytes

The terminal tertiary amine groups of BPB enable its direct quaternization to synthesize dicationic pyrrolidinium salts, such as 1,4-bis(N-alkylpyrrolidinium)butane salts [1]. The resulting bis-pyrrolidinium ionic liquids have demonstrated significant electrochemical stability, remaining stable up to 4.3 V (vs.) when paired with PF₆⁻ or Tf₂N⁻ anions [2]. This high oxidative stability is essential for electrolytes in next-generation batteries and supercapacitors. Leveraging the dedicated, high-selectivity synthesis route for BPB ensures that the precursor itself has minimal impurities, which is critical for achieving the desired purity and consistent performance in the final electrolyte salts.

Foundation for Selective Ion-Selective Electrode Carriers

The unique homobifunctional, fully saturated dipyrrolidine motif of BPB serves as the foundational structure for synthesizing neutral carriers used in potentiometric sensors. Its derivatization, for instance into dipyrrolidine thiuram monosulfide, creates a carrier capable of imparting a Nernstian behavior to Cu²⁺-selective membrane electrodes across a wide activity range (10⁻¹ M to 10⁻⁶–10⁻⁸ M) [1]. In this application, the rigid, saturated butyl linker of BPB confers a specific spatial geometry and conformational stability that an unsaturated or linear analog like 1,4-diaminobutane would not provide, directly impacting the ionophore's complexation selectivity and the sensor's detection limit.

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